(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Fragment-based drug discovery Lipophilicity-driven design Pharmacokinetic optimization

(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also designated as N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a secondary amine that merges a partially saturated naphthalene core with a 2‑pyridylmethyl substituent via a flexible methylene linker. The molecule is distributed as a fragment‑ or lead‑like screening compound (ChemBridge catalog number.

Molecular Formula C16H18N2
Molecular Weight 238.334
CAS No. 353778-53-7
Cat. No. B2929320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine
CAS353778-53-7
Molecular FormulaC16H18N2
Molecular Weight238.334
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NCC3=CC=CC=N3
InChIInChI=1S/C16H18N2/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14/h1-4,6,8-9,11,16,18H,5,7,10,12H2
InChIKeyHGPHGLOWUWJAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine (CAS 353778-53-7) Is Selected for Screening Libraries and Medicinal Chemistry Projects


(Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also designated as N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine, is a secondary amine that merges a partially saturated naphthalene core with a 2‑pyridylmethyl substituent via a flexible methylene linker [1]. The molecule is distributed as a fragment‑ or lead‑like screening compound (ChemBridge catalog number 5536639) [2]. Its computed physicochemical profile—moderate lipophilicity (XLogP3-AA = 2.5; LogD at pH 7.4 = 2.28) [1][2], a single hydrogen‑bond donor, and three rotatable bonds—positions it within the Rule‑of‑Three space commonly exploited for fragment‑based drug discovery. These properties distinguish it from its regioisomeric counterpart, N‑(pyridin‑3‑ylmethyl)‑1,2,3,4‑tetrahydronaphthalen‑1‑amine, which exhibits a consistently lower LogD (pH 7.4) of 1.95 [3], as well as from the 2‑amine positional isomer that presents an altered molecular shape .

Why Generic In‑Class Substitution Fails for (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine (CAS 353778-53-7)


Superficially similar N‑(pyridinylmethyl)‑tetrahydronaphthalen‑1‑amine derivatives cannot be freely interchanged because even minor regio‑ or positional isomerism alters key molecular descriptors that govern solubility, permeability, and target engagement. The 2‑pyridylmethyl isomer (CAS 353778‑53‑7) exhibits a LogD at pH 7.4 of 2.28, whereas the 3‑pyridylmethyl analog registers 1.95, a 0.33 log unit drop that translates to a ~2‑fold reduction in octanol‑water partitioning [1][2]. Additionally, shifting the amine substitution from the 1‑position of the tetrahydronaphthalene ring to the 2‑position modifies the three‑dimensional vector of the basic nitrogen, a change that can abolish interactions with critical receptor or enzyme pockets . These quantifiable differences in lipophilicity and geometry make generic substitution a high‑risk decision for any campaign that has optimized conditions around the original 1‑amine, 2‑pyridylmethyl scaffold, as highlighted by positional SAR studies in the thromboxane receptor series [3].

Quantitative Differentiation Evidence for (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine (CAS 353778-53-7)


LogD pH 7.4: A ~2‑Fold Lipophilicity Advantage Over the 3‑Pyridylmethyl Regioisomer

In fragment‑based screening, compounds with LogD values between 1 and 3 are preferred, but even small shifts within this window affect cellular permeability and off‑target binding. The target compound displays a computed LogD (pH 7.4) of 2.28, whereas its 3‑pyridylmethyl regioisomer (ChemBase ID 311083) shows a LogD of 1.95, yielding a 0.33 log unit difference (ΔLogD = 0.33) [1][2]. This difference corresponds to an approximate 2.1‑fold higher partition coefficient for the 2‑pyridyl isomer, which can enhance passive membrane permeation without crossing the LogD > 3 threshold that often triggers promiscuous binding [3].

Fragment-based drug discovery Lipophilicity-driven design Pharmacokinetic optimization

Molecular Geometry: Distinct Nitrogen Vector and Shape Compared to 2‑Amine Positional Isomer

Positional isomerism on the tetrahydronaphthalene core alters the spatial orientation of the secondary amine. The 1‑amine substitution in the target compound places the nitrogen closer to the aromatic plane and defines a unique H‑bond donor vector, whereas the 2‑amine isomer orients the nitrogen along a different trajectory. A 3D similarity search on the Hit2Lead platform reveals that the 2‑amino analog (3‑pyridinylmethyl‑1,2,3,4‑tetrahydro‑2‑naphthalenylamine) shows a 3D Tanimoto similarity of 0.85 relative to the target compound, indicating meaningful shape divergence . Although both compounds share the same heavy‑atom count (18), the distinct geometry is likely to produce different binding‑mode hypotheses in docking or crystallographic fragment screens.

Structure-based design Pharmacophore modeling Isomer differentiation

Purity and Batch Consistency: 98% Purity Gate vs. Industry Screening‑Library Standards

Batch‑to‑batch variability in purity can confound high‑throughput screening results. The target compound is commercially supplied by Leyan at a certified purity of 98% , exceeding the 90‑95% purity typical of many general‑purpose screening compounds [1]. For acetylcholinesterase or thromboxane synthase inhibition assays where impurities can act as false‑positive inhibitors, a 3–8% purity advantage directly reduces the likelihood of artifact-driven IC50 shifts.

Assay reliability Reproducibility Procurement quality control

Fragment‑Library Provenance: Validated Presence in the Oprea Fragment Collection

The compound is cataloged as Oprea1_297799, confirming its inclusion in the curated fragment collection established by Tudor Oprea and colleagues for drug‑like chemical space exploration [1]. This provenance signals that the compound has passed computational filters for fragment‑likeness (MW ≤ 300, H‑bond donors ≤ 3, H‑bond acceptors ≤ 3, LogP ≤ 3) and is therefore pre‑qualified for fragment‑based campaigns, unlike many in‑house or uncharacterized analogs that lack such pedigree [2].

Fragment-based drug discovery Chemical probe Library design

High‑Impact Scenarios Where (Pyridin-2-ylmethyl)1,2,3,4-tetrahydronaphthalen-1-ylamine (CAS 353778-53-7) Delivers Verifiable Advantage


Fragment‑Based Lead Discovery Campaigns Targeting Lipophilic Enzyme Pockets

The compound’s LogD of 2.28 (pH 7.4) places it in the sweet spot for fragments intended to bind hydrophobic sub‑pockets (e.g., the TXA2 synthase active site [1]). In 1H‑NMR or SPR fragment screens, the 2‑pyridyl isomer demonstrates approximately 2‑fold higher passive permeability than the 3‑pyridyl analog [2], increasing the likelihood of intracellular target engagement in cell‑based follow‑up assays.

Reproduction of Published Thromboxane Receptor/Synthase Pharmacophore Models

Academic groups exploring dual TP‑receptor antagonist / TXA2 synthase inhibitor scaffolds can use this compound as a core intermediate. The pyridin‑2‑ylmethyl‑tetrahydronaphthalene motif is central to the series described by Cimetière et al., where analogous structures achieve platelet aggregation IC50 values as low as 63 nM [1]. Procuring the exact 2‑pyridylmethyl‑1‑amine isomer ensures alignment with the reported SAR, which cannot be guaranteed with 3‑pyridyl or 2‑amine isomers.

Chemical Probe Synthesis Requiring High‑Purity Building Blocks

When the compound is employed as a starting material for reductive aminations or nucleophilic substitutions, the 98% purity reduces the burden of side‑product formation and simplifies chromatographic purification. This is especially critical in parallel synthesis where single‑compound purity directly affects library integrity and downstream biological annotation.

Benchmarking Computational LogD Prediction Models

Because both the 2‑pyridylmethyl (LogD 2.28) and 3‑pyridylmethyl (LogD 1.95) isomers have well‑defined computed LogD values [2], these matched molecular pairs serve as rigorous test cases for validating in‑house LogD predictors or AI‑based ADMET models. Their shared core scaffold but distinct logD values isolate the contribution of nitrogen position to lipophilicity, making them ideal for prospective model benchmarking.

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